(5Z)-2-amino-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one
Overview
Description
(5Z)-2-amino-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one is a synthetic organic compound with a complex structure. It contains a thiazole ring, an amino group, and a chlorophenoxy group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino group and the chlorophenoxy group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-amino-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-amino-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can provide insights into biochemical processes and pathways.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism by which (5Z)-2-amino-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-amino-5-[[4-[3-(2-bromophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one: Similar structure with a bromine atom instead of chlorine.
(5Z)-2-amino-5-[[4-[3-(2-fluorophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one: Similar structure with a fluorine atom instead of chlorine.
(5Z)-2-amino-5-[[4-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (5Z)-2-amino-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups and the presence of the chlorophenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in various research fields.
Properties
IUPAC Name |
(5Z)-2-amino-5-[[4-[3-(2-chlorophenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-15-4-1-2-5-16(15)25-11-3-10-24-14-8-6-13(7-9-14)12-17-18(23)22-19(21)26-17/h1-2,4-9,12H,3,10-11H2,(H2,21,22,23)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUCQWVRVPWWHR-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCCCOC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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